molecular formula C15H18FNO4 B13577817 (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid

Cat. No.: B13577817
M. Wt: 295.31 g/mol
InChI Key: NADJKAXJDSFKAX-NEPJUHHUSA-N
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Description

(2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorophenyl moiety further enhances its chemical versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino acid derivative, cyclization can be induced using reagents like triphosgene or phosgene under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions. A common approach involves the use of a fluorobenzene derivative and a suitable nucleophile.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the fluorophenyl group or the azetidine ring, potentially leading to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its chiral nature makes it particularly interesting for studying enantioselective interactions with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Azetidine derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a building block for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding. The Boc group provides stability, allowing the compound to reach its target site without premature degradation.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(tert-Butoxycarbonyl)-3-phenylazetidine-2-carboxylic acid: Similar structure but lacks the fluorine atom, which may result in different biological activity.

    (2S,3S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)azetidine-2-carboxylic acid: Similar structure with the fluorine atom in a different position, potentially altering its interaction with biological targets.

    (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-chlorophenyl)azetidine-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine, which may affect its reactivity and biological properties.

Uniqueness

The presence of the fluorophenyl group in (2S,3S)-1-(tert-Butoxycarbonyl)-3-(3-fluorophenyl)azetidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18FNO4

Molecular Weight

295.31 g/mol

IUPAC Name

(2S,3S)-3-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-8-11(12(17)13(18)19)9-5-4-6-10(16)7-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)/t11-,12+/m1/s1

InChI Key

NADJKAXJDSFKAX-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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